Substance P, biotin-nte-arg(3)-
Substance P, biotin-nte-arg(3)-
Brand Name:
Vulcanchem
CAS No.:
137084-95-8
VCID:
VC21191543
InChI:
InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N
Molecular Formula:
C90H137N29O22S
Molecular Weight:
2009.3 g/mol
Substance P, biotin-nte-arg(3)-
CAS No.: 137084-95-8
Cat. No.: VC21191543
Molecular Formula: C90H137N29O22S
Molecular Weight: 2009.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137084-95-8 |
|---|---|
| Molecular Formula | C90H137N29O22S |
| Molecular Weight | 2009.3 g/mol |
| IUPAC Name | (2S)-N-[5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[1-[(2S)-5-carbamimidamido-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
| Standard InChI | InChI=1S/C90H137N29O22S/c1-51(2)40-62(83(136)111-57(77(95)130)33-39-142-3)110-76(129)50-108-80(133)64(41-52-16-6-4-7-17-52)116-84(137)65(42-53-18-8-5-9-19-53)117-82(135)58(29-31-68(93)121)112-81(134)59(30-32-69(94)122)113-85(138)66-23-14-38-119(66)88(141)61(22-13-36-101-90(98)99)114-86(139)67-24-15-37-118(67)87(140)60(21-12-35-100-89(96)97)109-75(128)49-106-73(126)47-104-71(124)45-102-70(123)44-103-72(125)46-105-74(127)48-107-79(132)63(43-54-25-27-55(120)28-26-54)115-78(131)56(92)20-10-11-34-91/h4-9,16-19,25-28,51,56-67,120H,10-15,20-24,29-50,91-92H2,1-3H3,(H2,93,121)(H2,94,122)(H2,95,130)(H,102,123)(H,103,125)(H,104,124)(H,105,127)(H,106,126)(H,107,132)(H,108,133)(H,109,128)(H,110,129)(H,111,136)(H,112,134)(H,113,138)(H,114,139)(H,115,131)(H,116,137)(H,117,135)(H4,96,97,100)(H4,98,99,101)/t56-,57+,58?,59-,60-,61-,62-,63+,64-,65-,66-,67?/m0/s1 |
| Standard InChI Key | PFCMPWQJTZIJTL-MYECVGNHSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCCN)N |
| SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator